2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide
Description
Chemical Structure: 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound ID: Y041-4255) features a 6-fluoro-substituted indole core linked via an acetamide group to a 4-hydroxyphenyl moiety .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMGPZNOVLZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.
Hydroxyphenyl Substitution: Finally, the hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-hydroxyaniline.
Industrial Production Methods
Industrial production of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₇H₁₄FN₂O₂.
- Molecular Weight : 297.31 g/mol (calculated).
- Key Substituents: Fluorine (electron-withdrawing), hydroxyl (polar), and acetamide (hydrogen-bond donor/acceptor).
Characterization typically involves $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and HRMS .
Structural and Functional Group Variations
The table below compares structural features, substituents, and physicochemical properties of the target compound with similar indole- and phenyl-acetamide derivatives:
| Compound Name / ID | Core Structure | Substituents (Indole) | Substituents (Phenyl) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound (Y041-4255) | Indole-acetamide | 6-Fluoro | 4-Hydroxy | 297.31 | Not reported | Fluoro, hydroxyl, acetamide |
| N-(3-Chloro-4-fluorophenyl)-... (10j) | Indole-acetamide | 5-Methoxy, 2-methyl | 3-Chloro-4-fluoro | ~465.3 | 192–194 | Chloro, fluoro, methoxy |
| N-(4-Nitrophenyl)-... (10l) | Indole-acetamide | 5-Methoxy, 2-methyl | 4-Nitro | ~439.8 | 190–191 | Nitro (electron-withdrawing) |
| Paracetamol | Benzene-acetamide | None | 4-Hydroxy | 151.16 | 169 | Hydroxyl, acetamide |
| N-(4-hydroxyphenethyl)acetamide (2) | Phenethyl-acetamide | None | 4-Hydroxy | ~179.2 | Not reported | Hydroxyl, acetamide |
| N-(4-Fluorobenzyl)-... (TCS 1105) | Indole-oxoacetamide | None | 4-Fluorobenzyl | 312.31 | Not reported | Fluoro, oxoacetamide |
Key Observations :
- Fluorine vs. Chlorine/Nitro : Fluorine (in Y041-4255 and TCS 1105) improves metabolic stability and lipophilicity compared to electron-withdrawing nitro or chloro groups (10l, 10j), which may reduce solubility but enhance binding to hydrophobic pockets .
- Hydroxyl Group: The 4-hydroxyphenyl group in Y041-4255 and paracetamol facilitates hydrogen bonding, contrasting with non-polar substituents (e.g., methoxy in 10j) .
Physicochemical and Pharmacokinetic Properties
- Melting Points: Y041-4255’s melting point is unreported, but derivatives like 10j (192–194°C) and 10l (190–191°C) suggest that polar substituents (e.g., nitro, chloro) increase melting points compared to non-polar analogs .
- Solubility : The hydroxyl group in Y041-4255 may improve aqueous solubility relative to halogenated analogs (10j, 10l), though fluorine’s hydrophobicity could counterbalance this .
- pKa Considerations : The pKa of N-(4-hydroxyphenyl)acetamide (paracetamol) is ~9.5, while the 6-fluoroindole in Y041-4255 may lower the pKa of adjacent groups, affecting ionization and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
